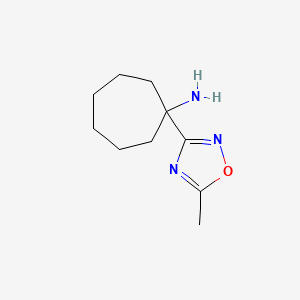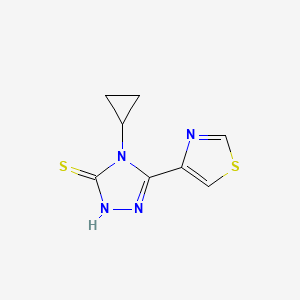![molecular formula C6H6BrNO2S B13203580 4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is a heterocyclic compound that contains a bromine atom, a thieno[2,3-c]pyrrole core, and a dione functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione typically involves the bromination of a thieno[2,3-c]pyrrole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thieno[2,3-c]pyrrole core can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The dione functional group can be reduced to form corresponding diols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted thieno[2,3-c]pyrrole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized thieno[2,3-c]pyrrole derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include reduced thieno[2,3-c]pyrrole derivatives with hydroxyl or other reduced functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyrrole core can engage in π-π interactions or hydrogen bonding with target molecules, influencing their function. The bromine atom can also participate in halogen bonding, further stabilizing interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione:
4-Chloro-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
4-Iodo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione: Contains an iodine atom, which can affect its reactivity and interactions with other molecules.
Uniqueness
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel derivatives and exploration of its biological activities.
Eigenschaften
Molekularformel |
C6H6BrNO2S |
|---|---|
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
4-bromo-3,5-dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H6BrNO2S/c7-6-4-1-2-11(9,10)5(4)3-8-6/h3,8H,1-2H2 |
InChI-Schlüssel |
WZSIIXCAFHZYQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2=CNC(=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)

![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)

![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)


![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)

![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)
